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(R)-3-Methyl-pentanoic acid - 16958-25-1

(R)-3-Methyl-pentanoic acid

Catalog Number: EVT-1191570
CAS Number: 16958-25-1
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-3-Methyl-pentanoic acid is a chiral carboxylic acid. It is an important chiral building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. []

(3S)-5-Hydroxy-3-Methyl-pentanoic Acid

Compound Description: (3S)-5-Hydroxy-3-methyl-pentanoic acid (S-HMPA) is a chiral carboxylic acid. One paper describes its production through the enantioselective oxidation of 3-methyl-1,5-pentanediol (MPD) by a bacterium. []

Relevance: (3S)-5-Hydroxy-3-methyl-pentanoic acid shares a similar carbon backbone with (R)-3-methyl-pentanoic acid, with an additional hydroxyl group at the 5-position. Both compounds belong to the carboxylic acid family. This structural similarity makes (3S)-5-hydroxy-3-methyl-pentanoic acid a relevant compound to consider when studying (R)-3-methyl-pentanoic acid.

3-Methyl-1,5-pentanediol

Compound Description: 3-Methyl-1,5-pentanediol (MPD) is a diol used as a building block in polyester and polyurethane production. In one study, it was shown to be oxidized to (3S)-5-hydroxy-3-methyl-pentanoic acid by a bacterial enzyme. []

Relevance: 3-Methyl-1,5-pentanediol can be considered structurally related to (R)-3-methyl-pentanoic acid as its oxidation can lead to the formation of (3S)-5-hydroxy-3-methyl-pentanoic acid, which shares a similar carbon backbone and functional group with (R)-3-methyl-pentanoic acid.

5-Fluoro-AB-PINACA Pentanoic Acid

Compound Description: 5-Fluoro-AB-PINACA pentanoic acid is a metabolite of the synthetic cannabinoid 5F-AB-PINACA. It is formed by oxidative defluorination and further metabolism of the parent compound. []

Relevance: 5-Fluoro-AB-PINACA pentanoic acid is structurally related to (R)-3-methyl-pentanoic acid through their shared pentanoic acid moiety. While 5-fluoro-AB-PINACA pentanoic acid has a complex substituent at the 3-position and lacks the methyl group present in (R)-3-methyl-pentanoic acid, the presence of the same carboxylic acid functionality and a similar carbon chain length makes it a structurally related compound.

3-Methylbutanoic acid

Compound Description: 3-Methylbutanoic acid, also known as isovaleric acid, is a branched-chain fatty acid found in various food products and is known to contribute to cheesy and sweaty aromas. [] []

Relevance: 3-Methylbutanoic acid is structurally similar to (R)-3-methyl-pentanoic acid, differing only in the length of the carbon chain by one methylene group. This close structural resemblance makes 3-methylbutanoic acid a relevant compound in the context of (R)-3-methyl-pentanoic acid research.

Pentanoic Acid

Compound Description: Pentanoic acid, also known as valeric acid, is a straight-chain alkyl carboxylic acid found naturally in various plants. It contributes to the characteristic odor of some cheeses. [] [] []

Relevance: Pentanoic acid shares a significant structural similarity with (R)-3-methyl-pentanoic acid. Both are carboxylic acids with a five-carbon chain, with (R)-3-methyl-pentanoic acid differing only by the presence of a methyl group at the 3-position. This makes pentanoic acid a relevant compound when studying the properties and behavior of (R)-3-methyl-pentanoic acid.

4-Methylpentanoic Acid

Compound Description: 4-Methylpentanoic acid, also known as isocaproic acid, is a branched-chain fatty acid found in various food products and is also a byproduct of some metabolic processes. []

Relevance: 4-Methylpentanoic acid is structurally similar to (R)-3-methyl-pentanoic acid. Both compounds belong to the carboxylic acid family and possess a branched-chain structure with a methyl substituent on the carbon chain. The only structural difference lies in the position of the methyl group, which is at the 4-position in 4-methylpentanoic acid and the 3-position in (R)-3-methyl-pentanoic acid.

(2S)-2-Amino-3-Trifluoromethyl Pentanoic Acid (3TFI)

Compound Description: (2S)-2-Amino-3-trifluoromethyl pentanoic acid (3TFI) is a fluorinated derivative of isoleucine. It was synthesized and tested for incorporation into proteins but showed no evidence of in vivo incorporation. []

Relevance: (2S)-2-Amino-3-trifluoromethyl pentanoic acid shares the same carbon backbone as (R)-3-methyl-pentanoic acid but differs in the functional groups present. While (R)-3-methyl-pentanoic acid is a carboxylic acid, 3TFI contains both an amino group and a carboxylic acid functionality, making it an amino acid. Additionally, 3TFI has a trifluoromethyl group at the 3-position instead of a methyl group. Despite these differences, the similar carbon framework makes it a relevant compound to consider in the context of structural analogs.

(2S)-3-Methyl-2-(1-oxo-1H-2,3-dihydroisoindol-2-yl)butanoic Acid

Compound Description: (2S)-3-Methyl-2-(1-oxo-1H-2,3-dihydroisoindol-2-yl)butanoic acid is a derivative of l-valine. Its crystal structure reveals intermolecular interactions involving hydrogen bonding. []

Relevance: (2S)-3-Methyl-2-(1-oxo-1H-2,3-dihydroisoindol-2-yl)butanoic acid and (R)-3-methyl-pentanoic acid share a common structural motif, specifically a branched alkyl chain attached to a functional group. This shared feature makes them structurally related, although (2S)-3-Methyl-2-(1-oxo-1H-2,3-dihydroisoindol-2-yl)butanoic acid has a more complex cyclic substituent compared to the simple carboxylic acid group in (R)-3-methyl-pentanoic acid.

(R)-3-Hydroxy-3-methyl-pentanoic Acid Ester

Compound Description: (R)-3-Hydroxy-3-methyl-pentanoic acid ester serves as a key intermediate in the synthesis of taurospongin A, a natural product with potential biological activity. []

Relevance: This compound exhibits a close structural resemblance to (R)-3-methyl-pentanoic acid. It retains the same chiral center configuration at the 3-position and possesses the same methyl and carboxylic acid ester functional groups. The only distinction arises from the presence of a hydroxyl group at the 3-position.

3-Methyl-adipic acid (3-MAA)

Compound Description: 3-Methyl-adipic acid (3-MAA) is a dicarboxylic acid that is produced during the omega-oxidation of phytanic acid (PA). It is a clinically significant metabolite in individuals with Adult Refsum Disease (ARD), a condition characterized by the impaired ability to break down PA. []

Relevance: Although structurally different from (R)-3-methyl-pentanoic acid, 3-MAA is relevant as it provides insights into the metabolic pathways of branched-chain fatty acids. Both molecules share a branched-chain structure, with 3-MAA possessing two carboxylic acid groups compared to the single carboxylic acid in (R)-3-methyl-pentanoic acid. Understanding the metabolic fate of 3-MAA in ARD could offer valuable knowledge about the metabolism and potential therapeutic interventions related to (R)-3-methyl-pentanoic acid and similar branched-chain fatty acids.

Source and Classification

(R)-3-Methyl-pentanoic acid can be derived from several natural sources, including certain plant oils and animal fats. It is part of the larger family of fatty acids, which are crucial for various biological functions. The compound is categorized as a saturated fatty acid due to the absence of double bonds in its carbon chain. Its CAS Registry Number is 105-43-1, and it can be represented by the SMILES notation "CCC(C)CC(O)=O" and InChI key "IGIDLTISMCAULB-UHFFFAOYSA-N" .

Synthesis Analysis

The synthesis of (R)-3-Methyl-pentanoic acid can be achieved through several methods:

  1. Alkylation Reactions: One common method involves the alkylation of pentanoic acid using methyl iodide in the presence of a strong base like sodium hydride or potassium hydroxide. This process typically requires careful temperature control to avoid side reactions.
  2. Biotechnological Approaches: Microbial fermentation processes can also produce (R)-3-Methyl-pentanoic acid from simple sugars or other substrates, leveraging specific strains that metabolize these compounds into fatty acids.
  3. Chiral Synthesis: The compound can be synthesized enantioselectively using chiral catalysts in reactions involving unsaturated carboxylic acids. For instance, copper-catalyzed conjugate additions have been reported to facilitate the formation of this compound with high enantioselectivity .

Technical Parameters

  • Temperature Control: Maintaining low temperatures during synthesis can prevent unwanted side reactions.
  • Reaction Time: Typical reaction times range from several hours to overnight, depending on the method used.
  • Purification Techniques: After synthesis, purification through distillation or chromatography is often necessary to isolate the desired product.
Molecular Structure Analysis

The molecular structure of (R)-3-Methyl-pentanoic acid consists of a five-carbon backbone with a methyl group attached to the third carbon atom. The structural formula can be depicted as follows:

Structure CH3CH(CH3)CH2CH2COOH\text{Structure }CH_3-CH(CH_3)-CH_2-CH_2-COOH

Relevant Data

  • Bond Angles: The presence of sp³ hybridized carbons results in bond angles close to 109.5109.5^\circ .
  • Functional Groups: The carboxylic acid group (-COOH) contributes to its acidic properties and reactivity.
Chemical Reactions Analysis

(R)-3-Methyl-pentanoic acid participates in several chemical reactions:

  1. Esterification: It reacts with alcohols to form esters, which are important in the synthesis of biodiesel and various esters used in flavorings and fragrances.
  2. Decarboxylation: Under certain conditions, the carboxylic group can be removed, leading to shorter-chain hydrocarbons.
  3. Condensation Reactions: This compound can undergo condensation with other carbonyl compounds to form larger molecules, which are often utilized in pharmaceutical applications .

Technical Details

  • Catalysts Used: Acid catalysts such as sulfuric acid are commonly employed in esterification reactions.
  • Temperature Conditions: Reactions typically occur at elevated temperatures to enhance reaction rates.
Mechanism of Action

The mechanism by which (R)-3-Methyl-pentanoic acid exerts its effects involves:

  1. Metabolic Pathways: It serves as an intermediate in various metabolic pathways, including fatty acid metabolism and energy production.
  2. Enzyme Interactions: The compound may interact with specific enzymes involved in lipid metabolism, influencing energy homeostasis within cells .

Relevant Data

Studies utilizing nuclear magnetic resonance spectroscopy have provided insights into its reactivity and interactions within biological systems.

Physical and Chemical Properties Analysis

(R)-3-Methyl-pentanoic acid exhibits several physical and chemical properties:

  • Appearance: It is typically a colorless liquid or solid at room temperature.
  • Melting Point: Approximately 5C-5^\circ C.
  • Boiling Point: Around 190C190^\circ C.
  • Solubility: Soluble in water due to its polar carboxylic group but has limited solubility in non-polar solvents.

Chemical Properties

  • pKa Value: The pKa value is approximately 4.9, indicating moderate acidity.
  • Reactivity: It readily participates in esterification and other organic reactions due to its functional groups .
Applications

(R)-3-Methyl-pentanoic acid has diverse applications across various fields:

  1. Pharmaceutical Manufacturing: Used as an intermediate in synthesizing drugs due to its unique structural features.
  2. Flavoring Agents: Employed in food chemistry for flavor enhancement.
  3. Biochemical Research: Acts as a model compound for studying fatty acid metabolism and enzymatic reactions .
Introduction to (R)-3-Methyl-pentanoic Acid

Structural Definition and Stereochemical Significance

(R)-3-Methyl-pentanoic acid (IUPAC name: (R)-3-Methylpentanoic acid) is a branched-chain carboxylic acid with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol. Its structure features a pentanoic acid backbone with a methyl group (-CH₃) substituted at the third carbon atom, creating a chiral center at this position. The carbon chain follows standard numbering where the carbonyl carbon is designated as C1, making C3 the point of stereogenic asymmetry [3] [5]. The molecule exists as two enantiomers due to this chiral center: the (R)-enantiomer and its (S)-counterpart. This stereochemistry profoundly influences its physicochemical behavior, including boiling point (193–196°C at 743 mm Hg), optical rotation, and intermolecular interactions [2] [3].

The significance of the (R)-configuration extends to its biological recognition and flavor properties. The three-dimensional orientation of atoms around C3 determines how the molecule interacts with chiral environments such as enzyme active sites or olfactory receptors. This enantiomeric specificity is critical in natural product chemistry and flavor science, where the (R)-form often exhibits distinct sensory characteristics compared to the (S)-enantiomer [4] [5]. The compound’s structural framework falls within the broader class of β-methyl branched carboxylic acids, which are notable for their roles in microbial metabolism and fermented food aromas [7] [10].

Table 1: Key Structural and Physical Properties of (R)-3-Methyl-pentanoic Acid

PropertyValue/Description
Molecular FormulaC₆H₁₂O₂
CAS Registry Number105-43-1
IUPAC Name(R)-3-Methylpentanoic acid
Molecular Weight116.16 g/mol
Boiling Point193–196°C (743 mm Hg)
Chiral CenterCarbon at position 3 (C3)
Stereochemical DescriptorR-configuration
Key Functional GroupsCarboxyl group (-COOH); branched alkyl chain

Historical Synthesis Milestones

The synthesis of 3-methylpentanoic acid has evolved significantly since its first reported preparation in the early 20th century. A landmark procedure was published in Organic Syntheses in 1931 by Vliet, Marvel, and Hsueh, which established a robust method for racemic 3-methylpentanoic acid production [2]. This classical approach involved a multi-step sequence starting with ethyl sec-butylmalonate:

  • Saponification and Decarboxylation: Ethyl sec-butylmalonate was hydrolyzed under reflux with aqueous potassium hydroxide (200 g in 200 mL water), followed by distillation to remove ethanol. The resulting dicarboxylate salt was acidified with concentrated sulfuric acid (320 g in 450 mL water) and subjected to prolonged reflux (~3 hours) to facilitate decarboxylation, yielding the free acid [2].
  • Isolation and Purification: The crude acid was continuously distilled using an automatic separator for 10–15 hours to isolate the organic layer. Benzene was added as an azeotroping agent, and final distillation afforded racemic 3-methylpentanoic acid in 62–65% yield (66–69 g from 200 g ester) at 193–196°C/743 mmHg [2].

Critical synthetic nuances were identified during this work:

  • Potassium hydroxide proved superior to sodium hydroxide for saponification, avoiding problematic salt precipitation.
  • Sulfuric acid was essential for acidification; hydrochloric acid caused complications due to volatilization.
  • Complete ethanol removal prior to decarboxylation prevented ester formation (e.g., ethyl 3-methylpentanoate) [2].

This malonic ester synthesis represented a versatile route to β-substituted carboxylic acids and was later adapted for homologs like n-caproic acid. While modern asymmetric syntheses now exist for enantiopure (R)-3-methylpentanoic acid, this early methodology laid the groundwork for branched-chain fatty acid chemistry and demonstrated the operational challenges in managing foaming, reflux dynamics, and efficient separations in decarboxylative reactions [2].

Table 2: Historical Evolution of 3-Methylpentanoic Acid Synthesis

YearSynthetic MethodKey Reagents/ConditionsYieldReference/Context
1931Hydrolysis/decarboxylation of ethyl sec-butylmalonateKOH/H₂O; H₂SO₄; benzene azeotrope; 193–196°C62–65%Organic Syntheses Coll. Vol. 2
Pre-1931Heating sec-butylmalonic acidThermal decarboxylationNot reportedLiterature method cited in Org. Synth.
Pre-1931Hydrolysis of ethylmagn bromide adduct of N-methylanilide of crotonic acidEthylmagnesium bromide; hydrolysisNot reportedLiterature method cited in Org. Synth.

Natural Occurrence in Dairy and Microbial Systems

(R)-3-Methyl-pentanoic acid occurs naturally as a chiral metabolite in dairy products and microbial ecosystems, where its enantiomeric purity influences flavor profiles. In aged cheeses, particularly hard varieties like Parmesan, Romano, and Cheddar, it contributes sharp, pungent notes described as "fermented," "dairy," or "animalic." Analytical studies consistently detect this compound in the volatile fraction of these cheeses, with concentrations varying based on ripening time and microbial consortia [4]. Its formation is linked to the metabolic activity of starter cultures and native microbiota, which generate branched-chain fatty acids through proteolysis of casein-derived amino acids (e.g., leucine and isoleucine) followed by enzymatic decarboxylation and dehydrogenation [10].

In ruminant microbiomes, (R)-3-methyl-pentanoic acid arises from bacterial fermentation pathways. Studies of bovine rumen fluid have demonstrated its production during the metabolism of fibrous plant material by anaerobic bacteria such as Megasphaera elsdenii and Butyrivibrio fibrisolvens. These organisms generate volatile fatty acids (VFAs) as end-products of carbohydrate fermentation, with branched-chain VFAs like 3-methylpentanoic acid deriving from amino acid degradation [7]. Direct-fed microbial (DFM) supplements containing Clostridium beijerinckii and Pichia kudriavzevii enhance the ruminal molar proportion of valerate and related branched acids, indirectly implicating these microbes in the enantioselective biosynthesis of (R)-3-methyl-pentanoic acid [7].

Fermented meat products also harbor this compound, as evidenced by volatile analyses of traditional Italian salamis like salamelle di fegato and mazzafegato. Here, microbial communities dominated by Lactobacillus sakei and Debaryomyces hansenii generate complex volatile organic compound (VOC) profiles during fermentation, with 3-methylpentanoic acid contributing metallic and savory notes. Its presence correlates with the use of liver-containing meat batters, suggesting substrate-dependent microbial transformations [10]. The stability of these microbial consortia across artisanal production sites underscores the ecological role of (R)-3-methyl-pentanoic acid as a signature metabolite in spontaneous fermentations.

Table 3: Natural Occurrence of (R)-3-Methyl-pentanoic Acid in Biological Systems

SourceBiological ContextConcentration/AbundanceRole/Organoleptic Impact
Aged Cheeses (Parmesan, Cheddar)Proteolysis of casein by lactic acid bacteriaNot quantified; key volatilePungent, fermented notes; enhances savory complexity
Rumen Fluid (Cattle)Fermentation by Megasphaera elsdenii and Butyrivibrio spp.Increased under DFM supplementationEnergy metabolism intermediate; modulates VFA profiles
Fermented Liver Sausages (Central Italy)Microbial metabolism during ripening (50+ days)Detected in VOC profilesContributes metallic, umami-like flavors
Artisan Fermented SausagesLactobacillus sakei and Debaryomyces hansenii activityComponent of volatilomeSignature aroma in traditional charcuterie

Properties

CAS Number

16958-25-1

Product Name

(R)-3-Methyl-pentanoic acid

IUPAC Name

(3R)-3-methylpentanoic acid

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/t5-/m1/s1

InChI Key

IGIDLTISMCAULB-RXMQYKEDSA-N

SMILES

CCC(C)CC(=O)O

Synonyms

3R-Methyl-pentanoic acid

Canonical SMILES

CCC(C)CC(=O)O

Isomeric SMILES

CC[C@@H](C)CC(=O)O

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